N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide” is a compound that falls under the category of dibenzo[b,f][1,4]oxazepine derivatives . These compounds are known to be selective inhibitors of the Dopamine D2 receptor .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
The chemical reactions involving this compound would be highly specific and dependent on the conditions and reagents used. Detailed information about specific reactions is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Information about properties such as melting point, boiling point, density, solubility, and pKa could be determined through laboratory analysis .Scientific Research Applications
Novel Synthetic Approaches and Chemical Properties
Researchers have developed innovative synthetic methods to create a range of sulfonamide derivatives, including those based on the dibenzo[b,f][1,4]oxazepin framework. These methods have significant implications for creating inhibitors for therapeutically relevant enzymes and for constructing complex molecular architectures:
- A study highlighted the clean reaction of 4-chloro-3-nitrobenzenesulfonamide with bis-electrophilic phenols, leading to a new class of [1,4]oxazepine-based primary sulfonamides. These compounds showed strong inhibition against human carbonic anhydrases, a key therapeutic target. This work underscores the dual role of the primary sulfonamide group in enabling the construction of the [1,4]oxazepine ring and acting as a zinc-binding group in enzyme inhibition (Sapegin et al., 2018).
Catalytic and Enantioselective Reactions
The development of catalytic and enantioselective processes for the synthesis of dibenzo[b,f][1,4]oxazepine derivatives represents a significant advancement in the field of organic synthesis, offering new routes to chiral molecules:
- A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines was reported, demonstrating the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities. This method used a readily available diaryl prolinol as the chiral ligand and Me2Zn as the zinc source, highlighting a versatile approach to creating chiral molecules (Munck et al., 2017).
Photocatalytic Transformations
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecules under mild conditions:
- Research on 2-ethynylbenzenesulfonamides revealed that under visible light irradiation, these compounds undergo an efficient transformation with Togni's reagent, facilitated by a photocatalyst. This process yields 3-(2,2,2-trifluoroethylidene)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides, showcasing the potential of photocatalytic methods in synthesizing benzosultams (Xiang et al., 2016).
Antimicrobial and Antiproliferative Agents
Sulfonamide derivatives have been investigated for their antimicrobial and antiproliferative properties, offering insights into their potential as therapeutic agents:
- A study on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives incorporating various biologically active moieties revealed compounds with significant cytotoxic activity against human cell lines and antimicrobial properties. This work illustrates the versatility of sulfonamide derivatives in medicinal chemistry (Abd El-Gilil, 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O4S/c1-2-25-17-5-3-4-6-19(17)29-18-9-8-14(12-15(18)21(25)26)24-30(27,28)20-10-7-13(22)11-16(20)23/h3-12,24H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSCMGGMBWAFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.